5-Oxa-2-azaspiro[3.4]octan-8-one is a compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound belongs to the class of spiro compounds, which are known for their potential applications in medicinal chemistry due to their ability to interact with biological targets effectively. The compound's structure can be denoted by its systematic name and its chemical formula, which provides insights into its molecular composition and characteristics.
The compound can be synthesized through various chemical pathways, as detailed in several academic publications. Notably, research has demonstrated efficient synthetic routes that utilize readily available starting materials and conventional chemical transformations. These methods often involve the annulation of cyclopentane rings or four-membered rings, showcasing the versatility of synthetic strategies employed in its preparation .
5-Oxa-2-azaspiro[3.4]octan-8-one is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structure. It falls under the broader category of spiro compounds, which are recognized for their unique three-dimensional arrangements that can enhance biological activity.
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one has been explored through multiple methodologies:
The procedures often include:
The molecular structure of 5-Oxa-2-azaspiro[3.4]octan-8-one consists of a spirocyclic framework featuring:
Key structural data include:
5-Oxa-2-azaspiro[3.4]octan-8-one can participate in various chemical reactions typical for spiro compounds:
These reactions are often characterized by:
The mechanism of action for 5-Oxa-2-azaspiro[3.4]octan-8-one is primarily linked to its interactions with biological targets, particularly in pharmacological contexts. The unique spatial arrangement allows for specific binding interactions with receptors or enzymes.
Research indicates that derivatives of this compound show promising activity as modulators of biological pathways, potentially acting as agonists or antagonists depending on their functionalization .
Relevant analytical techniques such as HRMS and NMR spectroscopy are employed to ascertain these properties accurately .
5-Oxa-2-azaspiro[3.4]octan-8-one has garnered attention in scientific research for its potential applications in drug discovery:
The compound's ability to serve as a multifunctional module enhances its appeal in designing novel drug candidates .
Spirocyclic compounds—characterized by orthogonal rings sharing a single tetrahedral ("spiro") atom—have evolved from structural curiosities to indispensable scaffolds in medicinal chemistry. Early examples like the natural product abyssomicin C (2004) demonstrated potent antibiotic activity against drug-resistant pathogens such as MRSA, validating spirocycles' biological relevance [3]. The 1959 FDA approval of spironolactone marked a watershed moment, establishing spirocyclic steroids as clinically viable drugs for hypertension and cardiovascular diseases. Its mechanism as an aldosterone receptor antagonist highlighted how spiro-fusion imparts conformational rigidity, optimizing target binding [2] [3].
The 1980s–2000s saw deliberate exploitation of spiroarchitectures to address pharmacokinetic challenges. Griseofulvin (antifungal) and buspirone (anxiolytic) exemplified enhanced metabolic stability and blood-brain barrier penetration attributable to their sp^3-rich frameworks [3]. By 2025, over 15% of FDA-approved small-molecule drugs incorporated spirocycles, including oncology agents like apalutamide (prostate cancer) and neurology drugs like cevimeline (Sjogren's syndrome) [3] [7]. This trajectory underscores a strategic shift: from serendipitous discovery to rational design leveraging spirocycles' 3D topology for selective target modulation.
Table 1: Key Spirocyclic Compounds in Drug Discovery
Compound | Year | Therapeutic Area | Significance |
---|---|---|---|
Spironolactone | 1959 | Cardiovascular | First steroidal spiro-drug; aldosterone antagonist |
Griseofulvin | 1939* | Antifungal | Natural spirocycle; disrupts microtubule assembly |
Buspirone | 1986 | Anxiolytic | Spirodecanedione scaffold; serotonin 5-HT1A partial agonist |
Apalutamide | 2018 | Oncology (prostate cancer) | Androgen receptor inhibitor; improved selectivity via spiro fusion |
5-Oxa-2-azaspiro[3.4]octan-8-one | 2013+ | N/A (building block) | Synthetic module enabling 3D vector diversification in lead optimization |
*Isolated earlier, approved later [3] [7].
5-Oxa-2-azaspiro[3.4]octan-8-one features a spiro[3.4]octane core with strategic heteroatom placement: an endocyclic amide (N-2, C-7=O) and an ether oxygen (O-5). This architecture merges the stability of lactams with the polarity enhancement of cyclic ethers. The [3.4] ring system—a cyclobutane fused to a pyrrolidine via the spiro carbon—introduces angle strain (~15 kcal/mol) that can be exploited to drive ring-opening reactions or conformational locking [6] [10].
The molecule’s functional handles enable diverse derivatization:
Table 2: Molecular Characteristics of Key Azaspiro[3.4]octanes
Compound | Molecular Formula | Key Functional Groups | Physicochemical Properties |
---|---|---|---|
5-Oxa-2-azaspiro[3.4]octan-8-ol | C₆H₁₁NO₂ | Hydroxyl, tertiary amine | PubChem CID 152793059; polar surface area 43 Ų |
5-Oxa-2-azaspiro[3.4]octan-8-one | C₆H₉NO₂ | Lactam, cyclic ether | Predicted LogP: 0.2; 3D polar surface: 70 Ų |
2-Oxa-6-azaspiro[3.4]octan-7-one | C₆H₉NO₂ | Lactam, cyclic ether | CAS 1207174-87-5; purity ≥97% [8] |
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane | C₁₁H₁₇NO₄ | Boc-carbamate, lactam | m.p. 63–68°C; storage at 2–8°C [9] |
Synthetic routes to this scaffold prioritize step economy and enantioselectivity. Carreira’s group pioneered robust methods using cyclobutane annulation or cyclopropane ring expansion, achieving gram-scale synthesis [9] [10]. Recent advances employ photoredox catalysis or strain-release functionalization of bicyclo[1.1.0]butanes to access derivatives like the hydrochloride salt (CID 155894650) for salt formation [10].
Spiroheterocycles like 5-Oxa-2-azaspiro[3.4]octan-8-one address critical limitations in contemporary drug design: excessive flatness and lipophilicity. Their 3D complexity is quantifiable via metrics like Fsp³ (fraction of sp³-hybridized carbons). While typical drug-like molecules exhibit Fsp³ ~0.42, this spirocycle achieves Fsp³ = 0.88, correlating with improved solubility and reduced plasma protein binding [7] [10]. The saturated character also minimizes off-target interactions (e.g., hERG channel inhibition) by avoiding planar π-stacking [7].
This scaffold provides vectorial diversity for structure-activity relationship (SAR) exploration:
Table 3: Comparative Analysis of Spiro[3.4]octane vs. Conventional Scaffolds
Parameter | 5-Oxa-2-azaspiro[3.4]octane | Flat Biaryl Scaffold | Impact on Drug Properties |
---|---|---|---|
Fsp³ | 0.88 | 0.25–0.40 | Higher solubility, lower metabolic clearance |
Polar Surface Area | 70 Ų | 40–60 Ų | Enhanced water solubility without permeability loss |
3D Complexity | High (PMI: 0.8) | Low (PMI: 0.2) | Improved target selectivity, reduced promiscuity |
Synthetic Versatility | 3–4 derivatization points | 1–2 points | Enables rapid SAR expansion |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: